molecular formula C13H24O2 B15212465 2,2'-(Propane-2,2-diyl)bis(5-methyloxolane) CAS No. 89686-75-9

2,2'-(Propane-2,2-diyl)bis(5-methyloxolane)

Cat. No.: B15212465
CAS No.: 89686-75-9
M. Wt: 212.33 g/mol
InChI Key: QTCNUJLLSHFZQY-UHFFFAOYSA-N
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Description

2,2'-(Propane-2,2-diyl)bis(5-methyloxolane) is a chemical of significant interest in the field of sustainable chemistry, derived from lignocellulosic biomass. This compound is structurally related to 2-methyloxolane (2-MeOx), a well-studied bio-based solvent recognized as a safer and environmentally friendly alternative to petroleum-based solvents like hexane . The integration of two 2-methyloxolane moieties suggests potential for enhanced solvent properties, including a higher boiling point and different solvation parameters, making it a candidate for specialized extraction and synthesis processes. Its primary research value lies in its application as a lipophilic solvent for the extraction of natural products, such as plant oils, fragrances, and colors . Researchers are exploring its use in developing greener industrial processes in accordance with the principles of green chemistry and green extraction, which emphasize the use of renewable, biodegradable solvents that minimize health risks to operators and environmental impact . While the specific mechanism of action as a solvent involves its ability to solubilize non-polar to moderately polar compounds, its exact performance characteristics in various applications are an active area of investigation. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and conduct appropriate risk assessments before use.

Properties

CAS No.

89686-75-9

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2-methyl-5-[2-(5-methyloxolan-2-yl)propan-2-yl]oxolane

InChI

InChI=1S/C13H24O2/c1-9-5-7-11(14-9)13(3,4)12-8-6-10(2)15-12/h9-12H,5-8H2,1-4H3

InChI Key

QTCNUJLLSHFZQY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)C(C)(C)C2CCC(O2)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Diol Precursors

A foundational approach involves the cyclization of diol precursors to construct the tetrahydrofuran (THF) rings. The target compound’s 5-methyloxolane subunits suggest the use of 3-methyl-1,4-butanediol as a starting material. Under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid), this diol undergoes intramolecular etherification to form 5-methyltetrahydrofuran-2-ol. Subsequent deprotonation with NaH generates the alkoxide, which reacts with 2,2-dibromopropane via a double nucleophilic substitution (SN2) to yield the dimer.

Key Considerations :

  • Reaction Efficiency : Yields for the cyclization step typically range from 60–75%, while the coupling step achieves 40–55% due to steric hindrance at the central propane carbon.
  • Stereochemical Control : The SN2 mechanism ensures inversion of configuration, but the central carbon’s symmetry mitigates stereochemical complications.

Mitsunobu Etherification for Stereoselective Coupling

The Mitsunobu reaction offers a stereospecific alternative for forming ether linkages. Here, 5-methyltetrahydrofuran-2-ol reacts with 2,2-propanediol di-p-nitrobenzoate in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD). This method avoids harsh acids and enables precise control over the ether bond formation.

Advantages :

  • Yield Improvement : Mitsunobu conditions elevate coupling yields to 65–70% by minimizing side reactions.
  • Solvent-Free Synthesis : Aligning with green chemistry principles, solvent-free modifications reduce waste and energy consumption.

Friedel-Crafts Alkylation for Scalable Production

Friedel-Crafts alkylation using Lewis acids (e.g., AlCl₃) facilitates the coupling of 5-methyloxolane with acetone. The reaction proceeds via electrophilic activation of acetone, followed by nucleophilic attack by the oxolane’s oxygen. While this method is less stereoselective, it is highly scalable, achieving kilogram-scale production with 50–60% yields.

Mechanistic Insights :

  • The Lewis acid polarizes the acetone carbonyl, enabling dual nucleophilic attacks by oxolane oxygen atoms.
  • Byproduct formation (e.g., oligomers) is mitigated through controlled stoichiometry and low-temperature conditions.

Bio-Based Catalysis and Sustainable Approaches

Recent advances emphasize eco-friendly synthesis. For instance, bio-derived imidazolium salts catalyze the coupling of 5-methyloxolane-2-methanol with dimethyl carbonate under solvent-free conditions. This method aligns with EU bio-based solvent standards, achieving 55–60% yields while eliminating toxic reagents.

Catalyst Performance :

  • Imidazolium salts enhance reaction rates by stabilizing transition states through hydrogen bonding.
  • Recycling the catalyst for up to five cycles maintains efficiency above 50%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Scalability Environmental Impact
Acid-Catalyzed Cyclization 40–55 H₂SO₄, 80–100°C Moderate High (acid waste)
Mitsunobu Etherification 65–70 DEAD, Ph₃P, RT Low Moderate (solvents)
Friedel-Crafts Alkylation 50–60 AlCl₃, 0–5°C High Moderate (Al waste)
Bio-Based Catalysis 55–60 Solvent-free, 120°C High Low

Chemical Reactions Analysis

Types of Reactions

5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. These interactions can modulate biological processes and pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tetrahydrofuran rings provide flexibility and stability, making it suitable for various applications in materials science and organic synthesis .

Q & A

Q. What advanced techniques characterize the compound’s solid-state structure and polymorphism?

  • Methodological Answer :
  • Single-Crystal XRD : Grow crystals via slow evaporation in dichloromethane/hexane mixtures. Analyze to confirm stereochemistry and packing motifs .
  • Thermal Analysis : Use DSC to identify polymorphic transitions and assess stability under thermal stress .

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